N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenethyl group and a methylthiophenyl group attached to an oxalamide backbone
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 3-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate
Step 2: Formation of the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, acidic conditions
Substitution: Amines, thiols, basic or neutral conditions
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenethyl derivatives
Scientific Research Applications
N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the chlorophenethyl and methylthiophenyl groups may contribute to its bioactivity.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemicals. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
N1-(4-chlorophenethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the combination of the chlorophenethyl and methylthiophenyl groups attached to an oxalamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, and specificity for certain targets, making it a promising candidate for further investigation.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAJWHSXRZFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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